

# Independent verification of published R162 findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **R162**

Cat. No.: **B1678699**

[Get Quote](#)

An Independent Analysis of Balapiravir (**R162**) for the Treatment of Dengue Fever

## Introduction

Balapiravir (**R162**) is an investigational oral prodrug of a nucleoside analog, R1479, which was developed by Roche as a potential antiviral treatment for dengue fever. The drug aimed to inhibit the RNA-dependent RNA polymerase (NS5 RdRp) of the dengue virus, a critical enzyme for viral replication. Despite initial promising preclinical results, clinical trials for balapiravir were ultimately terminated. This guide provides an objective comparison of the published findings on **R162** with alternative therapeutic approaches and presents supporting experimental data from independent studies.

## Comparative Efficacy and Safety Data

The clinical development of balapiravir was halted due to a lack of efficacy and safety concerns, specifically the occurrence of lymphopenia. The following table summarizes the key quantitative findings from a significant clinical trial and compares them with other treatment modalities for dengue.

| Treatment Group            | N      | Primary Outcome:                                                      | Key                                                      | Adverse Events of Note                   | Study Reference           |
|----------------------------|--------|-----------------------------------------------------------------------|----------------------------------------------------------|------------------------------------------|---------------------------|
|                            |        | Mean Change in Viral Load (log <sub>10</sub> copies/mL) from Baseline | Secondary Outcome: Mean Time to Fever Resolution (hours) |                                          |                           |
| Balapiravir (R162)         |        |                                                                       |                                                          |                                          |                           |
| 1500 mg BID                | 52     | -1.25                                                                 | 68                                                       | Lymphopenia (Grade 3/4 in some patients) |                           |
| 3000 mg BID                | 53     | -1.33                                                                 | 65                                                       | Lymphopenia (Grade 3/4 in some patients) |                           |
| Placebo                    | 52     | -1.38                                                                 | 62                                                       | -                                        |                           |
| Supportive Care (Standard) | Varies | Not applicable (focus on symptom management)                          | Variable, depends on disease severity                    | Generally well-tolerated                 | General Clinical Practice |
| Other Antivirals           |        |                                                                       |                                                          |                                          |                           |
| Chloroquine                | 307    | No significant difference compared to placebo                         | No significant difference                                | Gastrointestinal distress                |                           |
| Celgosivir                 | 50     | No significant difference                                             | No significant difference                                | Gastrointestinal distress                |                           |

compared to  
placebo

---

## Experimental Protocols

### Balapiravir (R162) Clinical Trial Methodology

A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of balapiravir in adult patients with dengue fever.

- Patient Population: Adults aged 18-60 years with confirmed dengue virus infection (fever and positive NS1 antigen test).
- Intervention: Patients were randomized to receive one of three treatments for five days: balapiravir 1500 mg twice daily, balapiravir 3000 mg twice daily, or a matching placebo.
- Primary Endpoint: The primary measure of efficacy was the change in dengue virus RNA levels from baseline, quantified by RT-PCR.
- Safety Monitoring: Complete blood counts, including lymphocyte counts, and liver function tests were monitored throughout the study.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for balapiravir and the general workflow of the clinical trial.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Independent verification of published R162 findings]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678699#independent-verification-of-published-r162-findings>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)